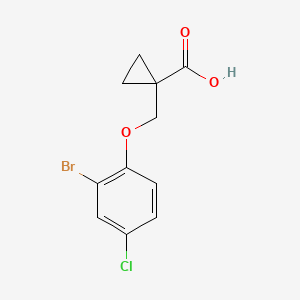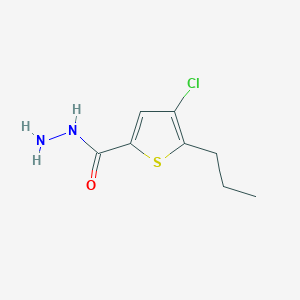![molecular formula C13H12FN B12075689 2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12075689.png)
2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 4’-position of the biphenyl structure, with an amine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Fluorine Atom: The fluorine atom can be introduced via a halogen exchange reaction, where a suitable fluorinating agent such as cesium fluoride is used.
Industrial Production Methods
Industrial production of 2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group can be converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the nitro group back to an amine or reduce other functional groups present in the molecule.
Substitution: The compound can participate in various substitution reactions, where the fluorine or methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the biphenyl structure.
Applications De Recherche Scientifique
2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, while the amine group can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of molecular mechanisms and the development of new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-methylaniline: This compound is similar in structure but lacks the biphenyl core.
4-Fluoro-4’-methylbiphenyl: This compound has a similar biphenyl structure but lacks the amine group.
2-Fluoro-4’-methyl-[1,1’-biphenyl]-2-amine: This is a positional isomer with the amine group at the 2-position instead of the 3-position.
Uniqueness
2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the fluorine, methyl, and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H12FN |
|---|---|
Poids moléculaire |
201.24 g/mol |
Nom IUPAC |
2-fluoro-3-(4-methylphenyl)aniline |
InChI |
InChI=1S/C13H12FN/c1-9-5-7-10(8-6-9)11-3-2-4-12(15)13(11)14/h2-8H,15H2,1H3 |
Clé InChI |
VHKMVKOKOLODCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-amino-3-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12075619.png)



![2-methyl-1-[2-methyl-4-(3-methylphenyl)phenyl]-4-(3-methylphenyl)benzene](/img/structure/B12075640.png)


![(2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate](/img/structure/B12075652.png)
![2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide](/img/structure/B12075657.png)

![2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B12075679.png)
![2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride](/img/structure/B12075684.png)
![3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine](/img/structure/B12075686.png)
